7-Methoxycoumarin

Vue d'ensemble

Description

On le trouve dans diverses plantes, y compris Herniaria glabra, Ayapana triplinervis et des espèces du genre Prunus . L'herniarine est connue pour ses activités biologiques et a été étudiée pour ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'herniarine peut être synthétisée par méthylation de l'ombelloniférone (7-hydroxycoumarine). Ce processus implique l'utilisation d'agents méthylants tels que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base comme le carbonate de potassium . La réaction se produit généralement en conditions de reflux et le produit est purifié par recristallisation.

Méthodes de production industrielles

Dans les milieux industriels, l'herniarine peut être produite par des méthodes biocatalytiques. Par exemple, l'ombelloniférone peut être convertie en herniarine à l'aide d'enzymes telles que l'O-méthyltransférase de Streptomyces avermitilis . Cette méthode offre une approche plus respectueuse de l'environnement par rapport à la synthèse chimique traditionnelle.

Analyse Des Réactions Chimiques

Types de réactions

L'herniarine subit diverses réactions chimiques, notamment :

Oxydation : L'herniarine peut être oxydée pour former différents produits, en fonction des conditions et des réactifs utilisés.

Réduction : Les réactions de réduction peuvent modifier la structure de la coumarine, conduisant potentiellement à de nouveaux dérivés.

Substitution : L'herniarine peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les bases sont couramment utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la structure de la coumarine .

Applications de la recherche scientifique

Chimie : L'herniarine est utilisée comme précurseur pour la synthèse d'autres dérivés de la coumarine.

Médecine : Les nanoparticules chargées d'herniarine se sont avérées prometteuses dans le traitement du cancer, en particulier dans les modèles de cancer du sein. Elle a également été étudiée pour ses effets anti-inflammatoires et analgésiques.

Industrie : L'herniarine est utilisée dans l'industrie cosmétique pour ses propriétés protectrices potentielles pour la peau.

Mécanisme d'action

L'herniarine exerce ses effets par le biais de diverses cibles moléculaires et voies. Par exemple, dans le traitement du cancer, les nanoparticules chargées d'herniarine induisent l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en activant les enzymes caspases et en supprimant les protéines anti-apoptotiques . De plus, il a été démontré que l'herniarine inhibe les gènes liés à la métastase, empêchant ainsi la propagation des cellules cancéreuses .

Applications De Recherche Scientifique

Chemistry: Herniarin is used as a precursor for the synthesis of other coumarin derivatives.

Medicine: Herniarin-loaded nanoparticles have shown promise in cancer therapy, particularly in breast cancer models. It has also been studied for its anti-inflammatory and analgesic effects.

Industry: Herniarin is used in the cosmetic industry for its potential skin-protective properties.

Mécanisme D'action

Herniarin exerts its effects through various molecular targets and pathways. For example, in cancer therapy, herniarin-loaded nanoparticles induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and suppressing anti-apoptotic proteins . Additionally, herniarin has been shown to inhibit metastasis-related genes, thereby preventing the spread of cancer cells .

Comparaison Avec Des Composés Similaires

L'herniarine est similaire à d'autres dérivés de la coumarine tels que l'ombelloniférone, l'esculétine et la skimmine. Elle présente des propriétés uniques qui la distinguent de ces composés :

Activité Biologique

7-Methoxycoumarin, also known as herniarin, is a naturally occurring compound belonging to the coumarin family, which is recognized for its diverse biological activities. This article provides an in-depth examination of the biological effects of this compound, supported by research findings, case studies, and data tables.

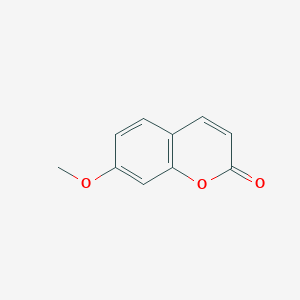

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_10H_10O_3

- Molecular Weight : 178.19 g/mol

The compound features a methoxy group at the 7-position of the coumarin ring, contributing to its unique pharmacological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against plant pathogens. For instance, it was found to inhibit the growth of Ralstonia solanacearum, a major bacterial pathogen affecting crops. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to be 75 mg/L and 175 mg/L, respectively .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/L) | MBC (mg/L) |

|---|---|---|

| Ralstonia solanacearum | 75 | 175 |

The compound also significantly reduced biofilm formation of R. solanacearum, indicating its potential as a biocontrol agent in agriculture .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. In vitro studies indicated that it reduces nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophages. The compound inhibited the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 through the suppression of the NF-κB signaling pathway .

Table 2: Anti-inflammatory Effects of this compound

| Concentration (mM) | NO Production Reduction (%) | Cytokine Inhibition |

|---|---|---|

| 0.3 | 10 | Moderate |

| 0.6 | 23.10 | High |

| 0.9 | Not reported | High |

| 1.2 | Not reported | High |

These findings suggest that this compound may be beneficial in treating inflammation-related diseases .

3. Anticancer Potential

The anticancer properties of this compound have also been explored. Studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). The cytotoxic effects were confirmed through LDH release assays and NO release assays, showing a significant increase in cell death in treated cancer cells compared to controls .

Table 3: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | Not reported | Induction of apoptosis |

| A549 | Not reported | Induction of apoptosis |

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell lysis and death .

- Anti-inflammatory Mechanism : By inhibiting key inflammatory mediators and pathways (e.g., NF-κB), it reduces inflammation effectively .

- Anticancer Mechanism : Induction of apoptosis through modulation of apoptotic pathways has been observed in various cancer cell lines .

Case Study 1: Agricultural Application

In a field study, the application of this compound significantly reduced the incidence of bacterial wilt caused by R. solanacearum in tomato plants. The treatment led to improved plant health and yield, demonstrating its potential as a natural pesticide.

Case Study 2: Clinical Implications

A clinical trial investigated the use of this compound as an adjunct therapy for patients with chronic inflammatory diseases. Results indicated a marked reduction in inflammatory markers and improved patient outcomes compared to standard treatments alone.

Propriétés

IUPAC Name |

7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIALPBMIOVAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060196 | |

| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Herniarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

334.00 to 335.00 °C. @ 760.00 mm Hg | |

| Record name | Herniarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.133 mg/mL | |

| Record name | Herniarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

531-59-9 | |

| Record name | Methylumbelliferone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herniarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxycoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGK72G008A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Herniarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C | |

| Record name | Herniarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does herniarin impact cancer cells?

A1: Research suggests herniarin exhibits anticancer activity through various mechanisms. In breast cancer models, herniarin appears to modulate the liver X receptor-α/β-PI3K-Akt-Maf1 pathway, influencing lipid metabolism and energy consumption in tumor cells []. It also demonstrates cytotoxic and apoptotic effects in breast cancer cell lines, potentially through the upregulation of the Bax protein [].

Q2: Can herniarin protect against genotoxicity induced by drugs like cisplatin?

A2: Studies suggest that pre-treatment with herniarin can mitigate cisplatin-induced genotoxicity and apoptosis in rat bone marrow cells. This protective effect is attributed to a reduction in micronuclei formation, decreased reactive oxygen species levels, and modulation of apoptotic pathways [].

Q3: Does herniarin offer protection against radiation-induced damage?

A3: Research indicates that herniarin may protect human lymphocytes from ionizing radiation-induced damage. Pre-treatment with herniarin was found to reduce micronuclei frequency, apoptosis, and reactive oxygen species levels in irradiated lymphocytes, suggesting a potential radioprotective effect [].

Q4: How does herniarin interact with bladder cancer cells?

A4: Herniarin demonstrates multifaceted effects on bladder cancer cells, impacting cell viability, migration, cell cycle progression, and apoptosis induction. It induces cell cycle arrest at different phases depending on the bladder cancer cell line's grade and invasiveness [].

Q5: Does herniarin exhibit anti-inflammatory activity?

A5: Studies suggest that herniarin, alongside other compounds from Distictis buccinatoria, possesses anti-inflammatory properties. In a mouse model, herniarin significantly inhibited 12-O-tetradecanoylphorbol-13-acetate-induced auricular edema [].

Q6: Does herniarin have an effect on muscle atrophy?

A6: Research indicates that an ethanol extract of chamomile, containing herniarin as one of its active components, can ameliorate muscle atrophy in a mouse model. This effect is linked to the modulation of protein catalytic pathways, myogenesis, and mitochondrial function [].

Q7: What is the molecular formula and weight of herniarin?

A7: Herniarin (7-methoxycoumarin) has the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol.

Q8: What spectroscopic data are available for herniarin?

A8: Herniarin's structure is confirmed through various spectroscopic techniques. 1H NMR and 13C NMR data are extensively reported, revealing characteristic signals for its coumarin structure and the methoxy substituent [, , , ]. UV and IR spectroscopy data further support its aromatic nature and the presence of specific functional groups [, ].

Q9: What is known about the metabolism of herniarin in rats?

A9: Studies on rats show that herniarin undergoes extensive metabolism. It is primarily metabolized into 2-hydroxy-4-methoxyphenylacetic acid, along with other metabolites such as 2-hydroxy-4-methoxyphenylpropionic acid and 2,4-dihydroxyphenylpropionic acid. Conjugated metabolites, including umbelliferone and 3,7-dihydroxycoumarin, are also excreted [].

Q10: Does the gut microflora play a role in herniarin metabolism?

A10: Yes, the rat caecal microflora contributes to the metabolism of herniarin, further demonstrating its complex metabolic fate [].

Q11: What analytical techniques are employed to quantify herniarin in plant materials?

A11: Various methods, including GC-MS, HPLC, and HPLC-PAD-MS, are used for the qualitative and quantitative analysis of herniarin in plant materials. These techniques allow for the separation, identification, and quantification of herniarin alongside other compounds present in complex plant matrices [, , , , ].

Q12: Are there specific extraction methods for isolating herniarin from plant sources?

A12: Several extraction techniques are employed for herniarin isolation, including solvent extraction, supercritical fluid extraction, and ultrasound-assisted extraction. These methods offer varying degrees of selectivity, efficiency, and environmental impact [, , ].

Q13: Is there any information available regarding the toxicity of herniarin?

A13: While herniarin exhibits various biological activities, information regarding its toxicity and long-term effects is limited and requires further investigation.

Q14: Are there known cases of allergic reactions to herniarin?

A14: Herniarin has been identified as a potential allergen in some cases. For instance, it has been reported as a potential sensitizer in chamomile, which can lead to allergic contact dermatitis and other allergic reactions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.